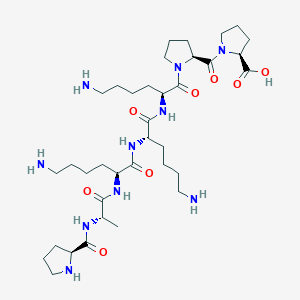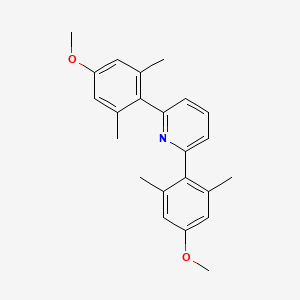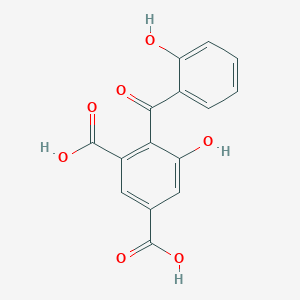![molecular formula C24H24N2O2 B12538557 (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] CAS No. 142347-39-5](/img/structure/B12538557.png)
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] is an organic compound with the molecular formula C24H26N2O2. This compound is characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two aminophenyl methanone groups. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] typically involves the following steps:
Nitration of Tetramethylbenzene: The starting material, tetramethylbenzene, undergoes nitration to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
Reduction: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Acylation: The phenylenediamine is acylated with 4-aminobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial nitration and reduction setups to handle large quantities of tetramethylbenzene.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Produces corresponding quinones.
Reduction: Yields the fully reduced amine derivatives.
Substitution: Results in halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance materials, such as polyimides and other polymers, due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the tetramethyl-substituted phenylene core provides structural stability, allowing the compound to act as a robust scaffold in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with similar structural features but lacking the aminophenyl methanone groups.
3,6-Diaminodurene: Another tetramethyl-substituted phenylenediamine with applications in polymer synthesis.
2,3,5,6-Tetramethylbenzene-1,4-diethylamine: A compound with ethylamine groups instead of aminophenyl methanone groups
Uniqueness
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] stands out due to its dual aminophenyl methanone groups, which enhance its reactivity and versatility in various chemical reactions and applications. This unique structure allows it to serve as a multifunctional building block in the synthesis of advanced materials and in biochemical research .
Properties
CAS No. |
142347-39-5 |
|---|---|
Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[4-(4-aminobenzoyl)-2,3,5,6-tetramethylphenyl]-(4-aminophenyl)methanone |
InChI |
InChI=1S/C24H24N2O2/c1-13-14(2)22(24(28)18-7-11-20(26)12-8-18)16(4)15(3)21(13)23(27)17-5-9-19(25)10-6-17/h5-12H,25-26H2,1-4H3 |
InChI Key |
PFYPFFKDQZQNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)N)C)C)C(=O)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)



![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)


![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)


